An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridinyl-Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The incorporation of a pyridinyl substituent into the triazine ring introduces a key pharmacophoric element, enhancing the potential for crucial molecular interactions with biological targets. 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine (CAS No. 1053656-03-3) is a versatile intermediate, providing a reactive handle for the synthesis of more complex, multi-substituted triazine derivatives. The chlorine atom can be selectively displaced by various nucleophiles, making this compound a valuable building block in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this important heterocyclic compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is presented in the table below. It is important to note that while some experimental data for analogous compounds is available, specific experimental values for the target compound are not widely published.
| Property | Value | Source |
| CAS Number | 1053656-03-3 | |
| Molecular Formula | C₈H₅ClN₄ | |
| Molecular Weight | 192.61 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and THF (predicted) | General knowledge of similar compounds |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine: A Tale of Two Strategies
The synthesis of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine can be approached through two primary synthetic strategies, both of which leverage the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
This is the most classical and widely employed method for the synthesis of substituted triazines.[2] The underlying principle is the stepwise displacement of the chlorine atoms on the triazine ring by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential additions by carefully managing the reaction temperature.[3]
Causality Behind Experimental Choices:
-
Starting Material: Cyanuric chloride is the ideal starting material due to its low cost, commercial availability, and the high reactivity of its three chlorine atoms.[3]
-
Temperature Control: The first nucleophilic substitution on cyanuric chloride is typically carried out at or below 0°C.[3] This is crucial to prevent disubstitution and ensure the formation of the desired monosubstituted product. Subsequent substitutions require higher temperatures (room temperature for the second and elevated temperatures for the third).
-
Nucleophile: To introduce the pyridin-3-yl moiety, a suitable nucleophilic pyridine derivative is required. This could be in the form of a Grignard reagent (3-pyridylmagnesium bromide) or a lithiated pyridine species.
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is often used to neutralize the hydrochloric acid that is liberated during the reaction.[2]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of 3-Pyridylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.
-
Monosubstitution Reaction: In a separate flame-dried flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C using an ice bath. To this stirred solution, add DIEA (1.1 equivalents).
-
Slowly add the prepared 3-pyridylmagnesium bromide solution dropwise to the cyanuric chloride solution at 0°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine.
Caption: Synthetic pathway for 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine via SNAr.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[4] In the context of synthesizing 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine, this strategy would involve the coupling of a dichlorotriazine with pyridin-3-ylboronic acid. This method offers the advantage of milder reaction conditions and high functional group tolerance.
Causality Behind Experimental Choices:
-
Starting Material: The reaction can start from either cyanuric chloride or a pre-formed 2,4-dichloro-1,3,5-triazine. If starting from cyanuric chloride, the first coupling reaction needs to be selective.
-
Boronic Acid: Pyridin-3-ylboronic acid is the readily available coupling partner to introduce the desired pyridinyl moiety.
-
Catalyst: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) salt with a suitable phosphine ligand, is essential for the catalytic cycle.[4]
-
Base: A base, typically an inorganic carbonate like potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation.[4]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or ethanol) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling
Materials:
-
2,4-Dichloro-1,3,5-triazine (or cyanuric chloride)
-
Pyridin-3-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,4-dichloro-1,3,5-triazine (1.0 equivalent), pyridin-3-ylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90°C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine.
Caption: Synthetic pathway for 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine via Suzuki Coupling.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons. The chemical shifts and coupling constants will be indicative of the 3-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbon atoms of the triazine and pyridine rings. The chemical shifts of the triazine carbons will be influenced by the electronegative chlorine and nitrogen atoms.
-
IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the C=N stretching vibrations of the triazine and pyridine rings, as well as C-Cl stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (192.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Reactivity and Applications in Drug Discovery
The primary utility of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine in drug discovery lies in its ability to serve as a versatile scaffold for the synthesis of compound libraries. The remaining chlorine atom is a reactive site for further nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.
This sequential and controlled functionalization is a cornerstone for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The pyridinyl-triazine core has been explored for its potential as monoamine oxidase A (MAO-A) inhibitors, which are relevant targets for neurological disorders, and has been found in molecules with demonstrated anticancer activity.[1]
References
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery. [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
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Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C: Organic. [Link]
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Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]
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NMR spectra of the chlorination products five. Organic chemistry teaching. [Link]
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10 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Springer. [Link]
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Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. [Link]
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2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate. [Link]
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2-Chloro-1,3,5-triazine | C3H2ClN3 | CID 5215566. PubChem. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
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Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. MDPI. [Link]
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
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2-chloro-4-methyl-1,3,5-triazine. PubChemLite. [Link]
